1H NMR and 13C NMR chemical shifts for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
1H NMR and 13C NMR chemical shifts for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Analysis of 3-(1-Cyclobutyl-1H-pyrazol-4-yl)propanoic Acid
Executive Summary & Molecular Architecture
The precise structural characterization of heteroaromatic scaffolds is a critical bottleneck in modern drug development. Pyrazole derivatives, particularly 1-alkyl-1H-pyrazoles, are privileged pharmacophores frequently utilized in the development of antimalarials and MmpL3 inhibitors for tuberculosis[1].
This technical whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(1-cyclobutyl-1H-pyrazol-4-yl)propanoic acid . By deconstructing the molecule into three distinct spin systems—the cyclobutyl ring, the pyrazole core, and the propanoic acid side chain—we establish a self-validating framework for spectral interpretation. The N1-cyclobutyl substitution introduces specific conformational dynamics that directly impact the local magnetic environment, as observed in similar cyclobutyl-pyrazole analogs[2].
Structural Deconstruction & Mechanistic Causality
To move beyond empirical memorization, an Application Scientist must understand the underlying quantum mechanical and electronic effects driving each chemical shift.
The 1-Cyclobutyl System (Spin System 1)
The cyclobutyl ring is covalently bonded to the highly electronegative N1 atom of the pyrazole core. This creates a strong inductive pull ( -I effect) that severely deshields the directly attached methine proton (N-CH). Due to the rapid puckering of the cyclobutyl ring at room temperature, the adjacent methylene protons average out, resulting in a distinct multiplet (often appearing as a quintet) for the methine proton at approximately 4.75 ppm [1]. The adjacent −CH2− groups are shielded relative to the methine but still feel the residual inductive effect, resonating near 2.40–2.55 ppm , while the distal opposite −CH2− group resonates upfield at 1.85 ppm [2].
The Pyrazole Core (Heteroaromatic System)
The 1,4-disubstituted pyrazole ring is an electron-rich heteroaromatic system. The mesomeric donation from the N1 lone pair into the π -system creates an anisotropic ring current. Because positions 3 and 5 lack adjacent protons, they appear as sharp singlets (or exhibit fine, unresolved long-range 4J coupling <1.0 Hz ). The H-5 proton, being spatially adjacent to the N1-alkyl substitution, typically resonates slightly downfield (~7.45 ppm ) compared to the H-3 proton (~7.35 ppm ).
The Propanoic Acid Side Chain (Spin System 2)
The propanoic acid moiety at C-4 acts as an isolated A2X2 spin system. The terminal carboxylic acid proton is highly deshielded by both the carbonyl oxygen's inductive effect and hydrogen bonding, pushing it to the extreme downfield region (~12.0 ppm ). The α -methylene group (adjacent to the carbonyl) is deshielded to ~2.60 ppm , while the β -methylene (attached to the pyrazole C-4) resonates at ~2.80 ppm due to the combined anisotropic effect of the heteroaromatic ring.
Fig 1. Electronic effects driving NMR chemical shift deshielding.
Quantitative NMR Data Presentation
The following tables synthesize the expected chemical shifts based on empirical validation of the isolated functional groups[1][2].
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Rationale |
| -COOH | 12.00 | br s | - | 1H | Strong deshielding via carbonyl induction and H-bonding. |
| Pyrazole H-5 | 7.45 | s | - | 1H | Aromatic ring current; proximity to N1-alkyl group. |
| Pyrazole H-3 | 7.35 | s | - | 1H | Aromatic ring current; slightly more shielded than H-5. |
| Cyclobutyl N-CH | 4.75 | p (quintet) | 8.2 | 1H | Direct -I effect from N1; scalar coupling to 4 adjacent protons. |
| Propanoic β -CH 2 | 2.80 | t | 7.5 | 2H | Deshielded by the adjacent heteroaromatic pyrazole ring. |
| Propanoic α -CH 2 | 2.60 | t | 7.5 | 2H | Deshielded by the adjacent carboxylic acid carbonyl. |
| Cyclobutyl adj-CH 2 | 2.40 - 2.55 | m | - | 4H | Residual inductive pull from N1; complex multiplet due to puckering. |
| Cyclobutyl opp-CH 2 | 1.80 - 1.95 | m | - | 2H | Aliphatic baseline; furthest from electronegative centers. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |
| -COOH | 178.5 | Quaternary | Highly deshielded carbonyl carbon. |
| Pyrazole C-3 | 138.2 | CH | Typical heteroaromatic resonance; less electron-rich than C-5. |
| Pyrazole C-5 | 126.5 | CH | Shielded relative to C-3 due to mesomeric donation from N1. |
| Pyrazole C-4 | 118.0 | Quaternary | Substituted position; upfield of C-3/C-5 due to π -electron density. |
| Cyclobutyl N-CH | 54.5 | CH | Deshielded by direct attachment to the N1 atom. |
| Propanoic α -CH 2 | 34.2 | CH 2 | Inductive deshielding from the adjacent carbonyl group. |
| Cyclobutyl adj-CH 2 | 30.5 | CH 2 | Standard cyclic aliphatic carbon under mild inductive influence. |
| Propanoic β -CH 2 | 20.8 | CH 2 | Shielded relative to α -CH 2 , typical of alkyl linkers. |
| Cyclobutyl opp-CH 2 | 15.2 | CH 2 | Most shielded carbon in the molecule; purely aliphatic environment. |
Experimental Workflow & Self-Validating Protocol
As a Senior Application Scientist, establishing a self-validating system is paramount. The following step-by-step methodology ensures that the acquired NMR data serves as a mathematically rigorous proof of molecular structure, rather than a mere collection of peaks.
Phase 1: Sample Preparation & Calibration
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Solvent Selection & Dissolution : Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Shimming & Tuning : Insert the sample into the spectrometer. Perform automated 3D gradient shimming (Z, Z2, Z3) to ensure a perfectly homogeneous magnetic field, minimizing line broadening. Tune and match the probe to the exact resonance frequencies of 1 H and 13 C.
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Thermal Equilibration : Maintain the probe temperature at a strictly calibrated 298 K . Temperature stability is critical to prevent chemical shift drift of the temperature-sensitive carboxylic acid proton.
Phase 2: Acquisition Parameters
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1 H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16–32 transients. Ensure the spectral width (SW) is set to at least 15 ppm to capture the highly deshielded -COOH proton.
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13 C NMR Acquisition : Utilize a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias if quantitative integration is desired. Set D1 to 2.0–3.0 seconds, acquiring 512–1024 transients depending on the exact sample concentration.
Phase 3: Processing & 2D Validation
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Apodization & Referencing : Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Calibrate the chemical shift scale by setting the TMS signal to exactly 0.00 ppm, or the residual CHCl3 solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).
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Orthogonal Validation : Execute 2D HSQC and HMBC experiments. Use HSQC to correlate the cyclobutyl methine proton (~4.75 ppm) directly to its carbon (~54.5 ppm). Use HMBC to confirm the linkage of the propanoic acid side chain to the pyrazole C-4 via long-range 3JCH couplings.
Fig 2. Self-validating NMR workflow for structural assignment.
References
- Supporting Information - DOI (Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid NMR data)
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)
- Source: uniroma1.
